Phosphonatoguanidiniumylacetate(2-)
Description
Phosphonatoguanidiniumylacetate(2−) is a dianionic organic compound characterized by a unique combination of functional groups: a phosphonate (-PO₃²⁻), guanidiniumyl (-C(NH₂)₃⁺), and acetate (-CH₂COO⁻) moieties. Its exact mass is 195.00178 Da, as confirmed by high-resolution mass spectrometry (HRMS) studies . While its specific biological or industrial applications remain under investigation, its structural complexity suggests relevance in catalysis, molecular recognition, or as a synthetic intermediate in organophosphorus chemistry.
Properties
Molecular Formula |
C3H6N3O5P-2 |
|---|---|
Molecular Weight |
195.07 g/mol |
IUPAC Name |
2-[amino-(phosphonatoamino)methylidene]azaniumylacetate |
InChI |
InChI=1S/C3H8N3O5P/c4-3(5-1-2(7)8)6-12(9,10)11/h1H2,(H,7,8)(H5,4,5,6,9,10,11)/p-2 |
InChI Key |
UUZLOPBEONRDRY-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])[NH+]=C(N)NP(=O)([O-])[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of Isobaric Compounds (Exact Mass: 195.00178 Da)
Key Findings:
Functional Group Diversity : Unlike L-idonate or L-galactonate, Phosphonatoguanidiniumylacetate(2−) incorporates a phosphonate group, enhancing its capacity for electrostatic interactions and metal coordination.
Charge Distribution : The guanidiniumyl group introduces a cationic center, contrasting with the purely anionic or neutral profiles of compounds like 3,4-dihydroxyphenylpyruvate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
